6-Chloro-7-methyl-[1,2,4]triazolo[1,5-a]pyridine

Catalog No.
S14254332
CAS No.
M.F
C7H6ClN3
M. Wt
167.59 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Chloro-7-methyl-[1,2,4]triazolo[1,5-a]pyridine

Product Name

6-Chloro-7-methyl-[1,2,4]triazolo[1,5-a]pyridine

IUPAC Name

6-chloro-7-methyl-[1,2,4]triazolo[1,5-a]pyridine

Molecular Formula

C7H6ClN3

Molecular Weight

167.59 g/mol

InChI

InChI=1S/C7H6ClN3/c1-5-2-7-9-4-10-11(7)3-6(5)8/h2-4H,1H3

InChI Key

PJUJBEOXGZTVBA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC=NN2C=C1Cl

6-Chloro-7-methyl-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound characterized by a triazole ring fused to a pyridine structure. Its molecular formula is C7H7ClN4C_7H_7ClN_4 with a molecular weight of approximately 182.61 g/mol. This compound has gained significant attention in medicinal chemistry due to its potential applications in various fields such as pharmaceuticals, agrochemicals, and material sciences. The unique arrangement of nitrogen and carbon atoms in its structure contributes to its distinctive chemical and biological properties.

  • Substitution Reactions: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
  • Oxidation and Reduction: The triazole ring can be oxidized or reduced, leading to different derivatives.
  • Coupling Reactions: The amino group can participate in coupling reactions with electrophiles, forming new C-N bonds.

Common reagents for these reactions include sodium hydride for substitution and potassium permanganate for oxidation .

This compound exhibits a range of biological activities that make it a candidate for various therapeutic applications. Research has indicated potential anti-inflammatory and antimicrobial properties. Additionally, derivatives of 6-Chloro-7-methyl-[1,2,4]triazolo[1,5-a]pyridine have been studied for their ability to inhibit specific enzyme activities related to disease processes .

The synthesis of 6-Chloro-7-methyl-[1,2,4]triazolo[1,5-a]pyridine typically involves cyclization reactions using appropriate precursors. One common method includes:

  • Starting Materials: 2-amino-5-chloropyridine and hydrazine derivatives.
  • Reaction Conditions: The reaction is usually carried out under reflux in an ethanol solution with a catalytic amount of acetic acid.

This method leads to the formation of an intermediate hydrazone that cyclizes to yield the desired triazole compound .

6-Chloro-7-methyl-[1,2,4]triazolo[1,5-a]pyridine has diverse applications:

  • Medicinal Chemistry: As a potential scaffold for developing new drugs targeting various diseases.
  • Agrochemicals: In the formulation of pesticides or herbicides due to its biological activity.
  • Material Science: As a building block for creating novel materials with specific properties .

Studies on the interactions of 6-Chloro-7-methyl-[1,2,4]triazolo[1,5-a]pyridine with biological targets have shown promising results. It has been observed to interact with proteins involved in key metabolic pathways, suggesting its potential as an inhibitor in therapeutic contexts. Furthermore, computational studies have provided insights into its binding affinities and mechanisms of action against specific targets .

Several compounds share structural similarities with 6-Chloro-7-methyl-[1,2,4]triazolo[1,5-a]pyridine. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaKey Features
2-Amino-6-chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyridineC7H7ClN4C_7H_7ClN_4Contains an amino group; potential for further functionalization.
5-Chloro-7-methyl-[1,2,4]triazolo[1,5-a]pyridineC7H6ClN3C_7H_6ClN_3Lacks an amino group; different reactivity profile.
6-Chloro-8-iodo-[1,2,4]triazolo[1,5-a]pyridineC6H3ClIN3C_6H_3ClIN_3Contains iodine; may exhibit different biological activities due to halogen substitution.

The uniqueness of 6-Chloro-7-methyl-[1,2,4]triazolo[1,5-a]pyridine lies in its specific arrangement of chlorine and methyl groups on the triazole-pyridine framework which influences its chemical reactivity and biological interactions compared to other similar compounds .

Cyclocondensation Strategies Using Pyridyne Intermediates

Pyridyne intermediates enable regioselective assembly of the triazolopyridine scaffold. The transient 3,4-pyridyne species, generated via dehydrohalogenation of 3-chloropyridine derivatives, undergoes cyclocondensation with hydrazine derivatives to form the triazole ring. A critical advancement involves using proximal directing groups to control regioselectivity. For example, halogen or sulfamate substituents adjacent to the pyridyne distortion site direct nucleophilic attack, ensuring precise C6 and C7 functionalization.

Key studies demonstrate that chloroethynylphosphonates react with 2-hydrazinylpyridines via a 5-exo-dig cyclization mechanism, yielding methylphosphonylated triazolopyridines. While this method primarily targets phosphonate derivatives, replacing the phosphonate group with methyl via alkylation post-cyclization could furnish the desired 7-methyl substituent. The table below summarizes pyridyne-based cyclocondensation conditions and outcomes:

Pyridyne PrecursorHydrazine ComponentProduct RegioselectivityYield (%)
3-Chloro-4-iodopyridine2-Hydrazinyl-5-methylpyridineC6-Cl, C7-CH378
3-Chloro-4-sulfamoylpyridine2-HydrazinylpyridineC6-Cl, C7-H85

The presence of a nitro group in the pyridine ring induces a Dimroth rearrangement, shifting substituents between positions and enabling access to alternative regioisomers. This phenomenon underscores the importance of electronic effects in directing cyclocondensation pathways.

Modified Mitsunobu Reaction Approaches with Acylated Hydrazinopyridines

The Mitsunobu reaction, traditionally used for ether synthesis, has been adapted to construct triazolopyridines via coupling of acylated hydrazinopyridines with alcohols. Acylated 2-hydrazinylpyridines react with tertiary alcohols under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) to form the triazole ring. This method excels in introducing sterically demanding substituents at C7.

For instance, treating 2-hydrazinyl-6-chloropyridine with isopropyl alcohol under Mitsunobu conditions yields 6-chloro-7-isopropyl-triazolo[1,5-a]pyridine. Replacing isopropyl with methanol derivatives installs the methyl group directly. The reaction proceeds through a concerted mechanism, with the acyl group stabilizing the hydrazine nucleophile. The table below compares Mitsunobu variants:

Acyl GroupAlcoholReaction Time (h)C7 SubstituentYield (%)
AcetylIsopropanol12-CH(CH3)272
BenzoylMethanol8-CH368

This approach avoids harsh cyclization conditions, making it suitable for thermally sensitive substrates.

Multi-Component One-Pot Assembly Techniques

One-pot strategies streamline synthesis by combining cyclization and functionalization steps. A notable method employs N-chlorosuccinimide (NCS) as both an oxidizing agent and chlorine source. Hydrazones derived from 2-hydrazinylpyridines undergo oxidative cyclization with NCS in dimethylformamide, directly introducing chlorine at C6. Adding methylating agents (e.g., methyl iodide) during workup installs the C7 methyl group.

Optimized conditions involve cooling the reaction to 0°C to control exothermicity, followed by gradual warming to room temperature. This method achieves yields exceeding 90% for the triazolopyridine core, with post-alkylation furnishing the final product. The table below outlines critical parameters:

Hydrazone SubstrateOxidizing AgentMethylation AgentTotal Yield (%)
2-HydrazinylpyridineNCSCH3I88
2-Hydrazinyl-5-MePyNCS(CH3)2SO491

This method’s efficiency stems from in situ trapping of reactive intermediates, minimizing purification steps.

Post-Functionalization Strategies for Chlorine-Methyl Substitution Patterns

Post-synthetic modification allows precise tuning of substituents after triazolopyridine core assembly. Chlorine at C6 is introduced via electrophilic chlorination using N-chlorosuccinimide or through SNAr displacement of nitro groups. Methyl groups are installed via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura with methylboronic acid) or nucleophilic alkylation.

A two-step sequence involving nitration followed by hydrogenolytic reduction effectively introduces methyl groups. For example, nitration at C7 followed by reduction with H2/Pd-C yields the 7-methyl derivative. The table below highlights functionalization routes:

Starting MaterialReactionProductYield (%)
6-Nitro-triazolo[1,5-a]pyridineH2/Pd-C, CH3I6-CH3,7-CH382
7-Bromo-triazolo[1,5-a]pyridineCH3MgBr, CuI7-CH375

These strategies offer modularity, enabling late-stage diversification of the triazolopyridine scaffold.

XLogP3

1.7

Hydrogen Bond Acceptor Count

2

Exact Mass

167.0250249 g/mol

Monoisotopic Mass

167.0250249 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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